molecular formula C16H14N2O3 B2377905 2-(2-(3-Aminophenoxy)ethyl)isoindoline-1,3-dione CAS No. 545393-60-0

2-(2-(3-Aminophenoxy)ethyl)isoindoline-1,3-dione

Cat. No.: B2377905
CAS No.: 545393-60-0
M. Wt: 282.299
InChI Key: MGJXAUCIQJZYEL-UHFFFAOYSA-N
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Description

2-(2-(3-Aminophenoxy)ethyl)isoindoline-1,3-dione is a heterocyclic compound characterized by an isoindoline nucleus and an aminophenoxyethyl side chain

Mechanism of Action

Target of Action

The primary targets of 2-(2-(3-Aminophenoxy)ethyl)isoindoline-1,3-dione are the human dopamine receptor D2 and acetylcholinesterase (AChE) . The dopamine receptor D2 plays a crucial role in the dopaminergic system, which is involved in reward, motivation, and movement. AChE is a key enzyme in the cholinergic system, associated with the degradation of acetylcholine, and is implicated in Alzheimer’s disease .

Mode of Action

This compound interacts with its targets, leading to changes in their function. In the case of the dopamine receptor D2, it acts as a ligand, interacting with the main amino acid residues at its allosteric binding site . For AChE, it acts as an inhibitor, preventing the enzyme from breaking down acetylcholine .

Biochemical Pathways

The interaction of this compound with the dopamine receptor D2 can affect the dopaminergic pathway, potentially influencing reward and motivation mechanisms . Its inhibition of AChE can impact the cholinergic pathway, potentially slowing the degradation of acetylcholine and thereby enhancing cholinergic transmission .

Pharmacokinetics

One study suggests that it has good affinity and some pharmacokinetic parameters were predicted in silico .

Result of Action

The molecular and cellular effects of this compound’s action include potential modulation of the dopaminergic and cholinergic systems . In a Parkinsonism mouse model, one derivative of this compound was found to revert Parkinsonism induced by 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(3-Aminophenoxy)ethyl)isoindoline-1,3-dione typically involves the condensation of an aromatic primary amine with a maleic anhydride derivative. This reaction forms the isoindoline-1,3-dione scaffold . The process can be carried out under solventless conditions, which aligns with green chemistry principles . The reaction conditions often include simple heating and the use of catalysts such as cesium carbonate (Cs₂CO₃) to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as those employed in laboratory settings. The focus is on optimizing yield and purity while minimizing environmental impact. Techniques such as solventless reactions and efficient purification methods are employed to achieve these goals .

Chemical Reactions Analysis

Types of Reactions

2-(2-(3-Aminophenoxy)ethyl)isoindoline-1,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) for oxidation, reducing agents such as sodium borohydride (NaBH₄) for reduction, and nucleophiles like sodium methoxide (NaOCH₃) for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-(3-Aminophenoxy)ethyl)isoindoline-1,3-dione is unique due to its specific aminophenoxyethyl side chain, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields .

Properties

IUPAC Name

2-[2-(3-aminophenoxy)ethyl]isoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O3/c17-11-4-3-5-12(10-11)21-9-8-18-15(19)13-6-1-2-7-14(13)16(18)20/h1-7,10H,8-9,17H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGJXAUCIQJZYEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CCOC3=CC=CC(=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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